2-Thiolhistidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

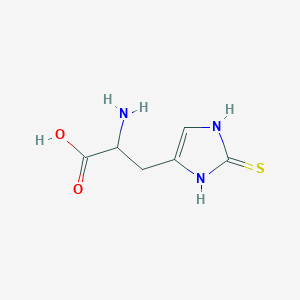

2-Thiolhistidine is a sulfur-containing amino acid derivative, known for its unique chemical properties and biological significance It is structurally related to histidine, with a thiol group replacing the imidazole ring’s nitrogen

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Thiolhistidine can be synthesized through several methods. One common approach involves the reaction of histidine with thiol-containing reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Thiolhistidine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This reaction typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.

Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Antioxidant Properties

One of the most significant applications of 2-thiolhistidine is its role as an antioxidant. Research has demonstrated that substituting histidine with this compound in bioactive peptides enhances their radical scavenging and metal-binding capabilities. For instance, studies have shown that peptides containing this compound exhibit superior antioxidant activities compared to their histidine counterparts, effectively quenching hydroxyl and ABTS radicals .

Case Study: Bioactive Peptides

- Peptides Studied : Carnosine, GHK-tripeptide, and HGPLGPL.

- Findings : The this compound analogs demonstrated enhanced antioxidant capacity and metal chelation properties. The GHK-tripeptide analog was particularly effective in radical scavenging assays, indicating potential therapeutic applications in oxidative stress-related conditions .

Metal Binding and Chelation

This compound's ability to bind metal ions is another critical application. The thione group in this compound facilitates the formation of stable complexes with transition metals, which can be beneficial in various biological processes and therapeutic interventions.

Applications in Metal Ion Chelation

- Copper Binding : The incorporation of this compound into peptides has been shown to improve their copper-binding properties, which is relevant for conditions such as Wilson's disease where copper accumulation is problematic .

- Therapeutic Potential : Enhanced metal ion chelation may provide protective effects against metal toxicity and contribute to the treatment of neurodegenerative diseases associated with metal dysregulation.

Anticancer Activity

The anticancer potential of compounds containing this compound derivatives has been explored in recent studies. Its structural similarity to histidine allows it to interact with biological targets implicated in cancer progression.

Research Insights

- Thiohydantoin Derivatives : A series of substituted 2-thiohydantoins have shown promising anticancer activities against various cancer cell lines, including lung and colon cancers. These compounds act through mechanisms such as apoptosis induction and inhibition of cell proliferation .

- Mechanistic Studies : Molecular docking studies suggest that these derivatives may target specific proteins involved in tumor growth, further supporting their potential as anticancer agents .

Role in Neuroprotection

Recent investigations into the neuroprotective effects of this compound highlight its potential in combating neurodegenerative diseases. Its antioxidant properties play a crucial role in mitigating oxidative stress, a key factor in neurodegeneration.

Case Study: Ergothioneine Interaction

- Ergothioneine (a related compound) has been studied for its protective effects against oxidative stress-induced neuronal damage. The structural characteristics shared with this compound suggest that similar mechanisms may be at play, warranting further exploration into its neuroprotective applications .

Material Science Applications

Beyond biological applications, this compound has implications in material science, particularly in the development of antimicrobial coatings and dyes.

Innovative Uses

- Antimicrobial Coatings : The incorporation of this compound into polymer matrices has been investigated for creating antimicrobial surfaces, which could be beneficial in medical devices and packaging materials .

- Dye Development : Its reactive thiol group enables the use of this compound in dye synthesis, expanding its utility beyond biological contexts .

Mécanisme D'action

The mechanism by which 2-Thiolhistidine exerts its effects primarily involves its thiol group. This group can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species. The compound can also form complexes with metal ions, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Ergothioneine: Another sulfur-containing amino acid derivative with antioxidant properties.

Cysteine: A thiol-containing amino acid that shares some chemical reactivity with 2-Thiolhistidine.

Glutathione: A tripeptide with a thiol group, known for its role in cellular redox balance.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of histidine and a thiol group. This combination allows it to participate in a broader range of chemical reactions and biological processes compared to its analogs .

Propriétés

Numéro CAS |

13552-61-9 |

|---|---|

Formule moléculaire |

C6H9N3O2S |

Poids moléculaire |

187.22 g/mol |

Nom IUPAC |

2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12) |

Clé InChI |

FVNKWWBXNSNIAR-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=S)N1)CC(C(=O)O)N |

SMILES isomérique |

C1=C(NC(=N1)S)CC(C(=O)O)N |

SMILES canonique |

C1=C(NC(=S)N1)CC(C(=O)O)N |

Synonymes |

2-thiol-L-histidine 2-thiolhistidine histidine-2-thiol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.